molecular formula C13H15N3OS B279297 5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B279297
M. Wt: 261.34 g/mol
InChI Key: YPGJALXQCAQBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the reaction of oxolan-2-ylmethyl hydrazine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the triazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles such as amines or alcohols, forming new derivatives with different functional groups.

Scientific Research Applications

5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer research, it inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

5-phenyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl hydrosulfide can be compared with other triazole derivatives such as:

    4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-3-thione: Similar in structure but lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    3-phenyl-1H-1,2,4-triazole-5-thione: Lacks the oxolan-2-ylmethyl group, which may influence its solubility and interaction with biological targets.

    4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-sulfone: An oxidized form of the compound, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its combination of the oxolan-2-ylmethyl and phenyl groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

4-(oxolan-2-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H15N3OS/c18-13-15-14-12(10-5-2-1-3-6-10)16(13)9-11-7-4-8-17-11/h1-3,5-6,11H,4,7-9H2,(H,15,18)

InChI Key

YPGJALXQCAQBNJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.